ユゲノールルチノシド

概要

説明

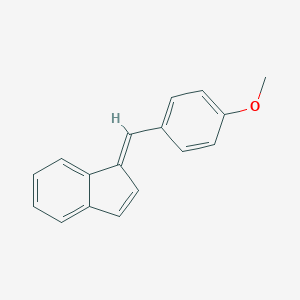

Eugenol rutinoside is a natural compound primarily found in plant cloves. It is a volatile phenolic compound belonging to the phenylpropene class. The compound consists of two parts: eugenol and rutinoside. Eugenol is known for its unique aroma and is widely used in various applications, including medicinal, flavoring, and industrial uses .

科学的研究の応用

Eugenol rutinoside has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Medicine: Utilized in traditional medicine for its analgesic and anti-inflammatory effects.

作用機序

Target of Action

Eugenol rutinoside is a derivative of eugenol, a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . Eugenol has been shown to interfere with action potential conduction , and it has been used as a topical antiseptic and in dental preparations for root canal sealing and pain control . It has also been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties

Mode of Action

The exact mechanism of action of eugenol, and by extension eugenol rutinoside, is unknown. Eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity . Research has also shown eugenol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties

Biochemical Pathways

Eugenol is involved in various biochemical pathways. For instance, it has been shown to bind to the membrane of Candida and decrease ergosterol biosynthesis, leading to cell wall and membrane damage . It also reduces germ tube formation, increases levels of lipid peroxidation and reactive oxygen species, and inhibits the formation of biofilms . These actions induce oxidative stress and cause high permeability in the fungal cell membrane . It’s likely that eugenol rutinoside affects similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

The metabolism and pharmacokinetics of eugenol have been studied . Eugenol is relatively poorly absorbed in the intestines. Microflora of the lower gut hydrolyze eugenol to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of eugenol was investigated for peroral administration to rats and rabbits. Their urine showed the three eugenol metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid

Result of Action

Eugenol has been shown to have a dual effect on oxidative stress, acting as an antioxidant or prooxidant agent . It has anti-carcinogenic, cytotoxic, and antitumor properties . Different biochemical investigations reveal eugenol inducing cytotoxicity, inhibiting phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines . It’s likely that eugenol rutinoside has similar effects, but more research is needed to confirm this.

Action Environment

The action of eugenol and eugenol rutinoside can be influenced by environmental factors. For instance, eugenol can be produced synthetically in two ways, one of which involves the allylation of guaiacol with allyl chloride. The biotechnological method is based on the biotransformation of a wide range of microorganisms, such as Corynebacterium spp., Streptomyces spp., and Escherichia coli . The environment in which these microorganisms are grown can influence the production of eugenol. Similarly, the action of eugenol rutinoside could be influenced by environmental factors, but more research is needed to understand this.

生化学分析

Biochemical Properties

Eugenol Rutinoside, as a part of the phenylpropanoid class, is involved in various biochemical reactions

Cellular Effects

The cellular effects of Eugenol Rutinoside are not well-studied. Related compounds such as eugenol have demonstrated antibacterial properties against bacteria resistant to antibiotics

Molecular Mechanism

The molecular mechanism of Eugenol Rutinoside is not well-understood. Eugenol, a related compound, has been shown to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Eugenol Rutinoside at different dosages in animal models have not been extensively studied. Related compounds such as eugenol have shown a moderate anticoccidial effect at a dosage of 0.2 g/kg in animal models .

Metabolic Pathways

The metabolic pathways involving Eugenol Rutinoside are not well-documented. Eugenol, a related compound, is known to undergo a variety of metabolic reactions when taken orally, being promptly absorbed through several organs and metabolized in the liver .

Subcellular Localization

The subcellular localization of Eugenol Rutinoside is not well-documented. Related compounds such as coniferyl alcohol acetyltransferase (CFAT) proteins, which are involved in eugenol biosynthesis, have been found to be located in the cytoplasm and nucleus .

準備方法

Synthetic Routes and Reaction Conditions: Eugenol rutinoside is typically extracted and purified from plant cloves. The preparation process involves grinding the cloves into powder, followed by solvent extraction. The compound is then obtained through a series of separation and purification processes .

Industrial Production Methods: The industrial production of eugenol rutinoside follows similar extraction and purification methods. The process is scaled up to meet industrial demands, ensuring the compound’s purity and consistency for various applications .

化学反応の分析

Types of Reactions: Eugenol rutinoside undergoes several types of chemical reactions, including:

Esterification: The hydroxyl group (−OH) of eugenol can react with different carboxylic acids to form esters.

Addition Reactions: The double bond of the allyl group in eugenol can participate in addition reactions.

Common Reagents and Conditions:

Esterification: Carboxylic acids and catalysts are commonly used in esterification reactions.

Addition Reactions: Various reagents, such as halogens and hydrogen, can be used under specific conditions to facilitate addition reactions.

Major Products:

Esterification Products: Esters formed from the reaction of eugenol with carboxylic acids.

Addition Products: Compounds resulting from the addition of reagents to the double bond of the allyl group.

類似化合物との比較

Eugenol rutinoside can be compared with other similar compounds, such as:

Rutin (Quercetin-3-O-rutinoside): A flavonoid glycoside with antioxidant and anti-inflammatory properties.

Nicotiflorin (Kaempferol-3-O-rutinoside): Another flavonoid glycoside known for its role in plant defense mechanisms.

Uniqueness: Eugenol rutinoside is unique due to its combination of eugenol and rutinoside, which imparts distinct aromatic and pharmacological properties. Its dual nature allows it to be used in a variety of applications, from medicinal to industrial uses .

特性

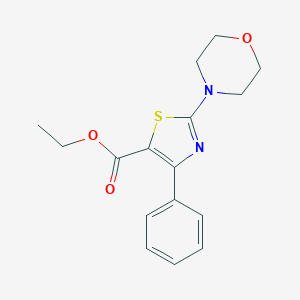

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3/t10-,14+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUPPNGCEAQRSV-XCPHWCDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)

![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)

![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)

![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)

![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)